Zimlovisertib

Description

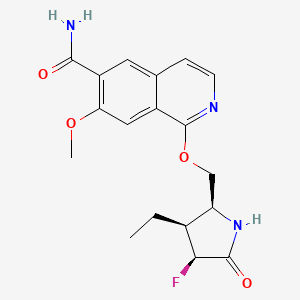

Structure

3D Structure

Properties

IUPAC Name |

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDGKIBAOAFRPJ-ZBINZKHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817626-54-2 | |

| Record name | Zimlovisertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817626542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06650833 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Isoquinolinecarboxamide, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIMLOVISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3F315JJXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zimlovisertib's Mechanism of Action in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a pivotal kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical therapeutic target in a host of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of Zimlovisertib, supported by preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to IRAK4 and its Role in Autoimmunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It functions as a central signaling node downstream of TLRs and IL-1Rs. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). This activation drives the transcription and production of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are key mediators of the inflammatory response seen in numerous autoimmune diseases.

Dysregulation of the TLR and IL-1R signaling pathways is a hallmark of many autoimmune disorders, including rheumatoid arthritis (RA) and hidradenitis suppurativa (HS). Consequently, inhibiting IRAK4 presents a compelling therapeutic strategy to attenuate the excessive inflammation that characterizes these conditions.

Zimlovisertib: A Selective IRAK4 Inhibitor

Zimlovisertib is a highly selective inhibitor of the kinase activity of IRAK4.[1] By binding to the ATP-binding site of IRAK4, Zimlovisertib prevents the phosphorylation and activation of its downstream targets, thereby blocking the inflammatory signaling cascade at its origin.[1] This targeted approach is designed to reduce the production of key inflammatory mediators, thus mitigating the signs and symptoms of autoimmune disease.

Preclinical Pharmacology

In preclinical studies, Zimlovisertib has demonstrated potent and selective inhibition of IRAK4.

| Parameter | Value | Reference |

| IRAK4 IC50 (enzymatic assay) | 0.2 nM | [2] |

| PBMC IC50 (R848-stimulated TNF-α production) | 2.4 nM | [2] |

These data highlight the high potency of Zimlovisertib in both isolated enzyme and cellular assays.

Mechanism of Action: Downstream Signaling Pathways

The primary mechanism of action of Zimlovisertib is the interruption of the IRAK4-mediated signaling cascade.

As depicted in Figure 1, Zimlovisertib directly inhibits IRAK4, preventing the downstream activation of IRAK1/2, TRAF6, TAK1, and ultimately the IKK complex and MAPK signaling pathways. This leads to the suppression of NF-κB activation and a reduction in the production of pro-inflammatory cytokines and chemokines.

Clinical Development in Autoimmune Diseases

Zimlovisertib has been evaluated in Phase 2 clinical trials for the treatment of rheumatoid arthritis and hidradenitis suppurativa.

Rheumatoid Arthritis

A Phase 2 study evaluated the efficacy and safety of Zimlovisertib in patients with moderate to severe active rheumatoid arthritis who had an inadequate response to methotrexate.[3][4]

| Treatment Group | N | Mean Change from Baseline in DAS28-CRP at Week 12 (90% CI) | p-value vs. Tofacitinib |

| Zimlovisertib 400 mg + Tofacitinib 11 mg | 103 | -2.65 (-2.84 to -2.46) | 0.032 |

| Tofacitinib 11 mg | 102 | -2.30 (-2.49 to -2.11) | - |

| Zimlovisertib 400 mg + Ritlecitinib 100 mg | 101 | -2.35 (-2.54 to -2.15) | NS |

| Zimlovisertib 400 mg | 77 | - | - |

| Ritlecitinib 100 mg | 77 | - | - |

DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein; CI: Confidence Interval; NS: Not Significant.

The combination of Zimlovisertib and Tofacitinib demonstrated a statistically significant improvement in the primary endpoint compared to Tofacitinib alone.[3] A key secondary endpoint was the proportion of patients achieving DAS28-CRP remission (<2.6) at week 24.[5]

| Treatment Group | DAS28-CRP Remission Rate at Week 24 |

| Zimlovisertib 400 mg + Tofacitinib 11 mg | 40.1% |

| Tofacitinib 11 mg | 24.0% |

Hidradenitis Suppurativa

Zimlovisertib was also investigated in a Phase 2a trial for moderate to severe hidradenitis suppurativa.[6][7] The primary endpoint was the percentage of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[8]

| Treatment Group | N | HiSCR Responders at Week 16 (%) | Difference vs. Placebo (90% CI) |

| Zimlovisertib 400 mg | 47 | 34.0% | 0.7 (-15.2 to 16.7) |

| Placebo | 48 | 33.3% | - |

In this study, Zimlovisertib did not demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[6]

Experimental Protocols

IRAK4 Kinase Inhibition Assay

The following provides a generalized protocol for assessing the inhibitory activity of a compound like Zimlovisertib on IRAK4 kinase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Zimlovisertib, Ritlecitinib, and Tofacitinib, Alone and in Combination, in Patients With Moderate to Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zimlovisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Truly Novel RA Drug Passes Mid-Stage Test | MedPage Today [medpagetoday.com]

- 6. Brepocitinib, Zimlovisertib, and Ropsacitinib in Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfizer.com [pfizer.com]

- 8. Pfizer hidradenitis suppurativa trial completion boosts shot at further study [clinicaltrialsarena.com]

Zimlovisertib: A Technical Guide to its Role in TLR/IL-1R Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimlovisertib (PF-06650833) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical node in the innate immune response and the subsequent inflammatory cascade. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of Zimlovisertib's mechanism of action, its impact on TLR/IL-1R mediated inflammation, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this area.

Introduction to TLR/IL-1R Signaling and the Role of IRAK4

The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families are crucial pattern recognition receptors of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. A key component of this pathway is the Myddosome, a signaling complex formed by the adaptor protein MyD88 and IRAK family kinases.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the most upstream and essential kinase in this pathway.[1] Its activation is a prerequisite for the subsequent phosphorylation and activation of IRAK1 and IRAK2, leading to the recruitment of TRAF6 and the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] These pathways ultimately drive the transcription of genes encoding inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4] Given its pivotal role, IRAK4 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][5]

Zimlovisertib: Mechanism of Action

Zimlovisertib is a highly selective, reversible inhibitor of IRAK4.[6] By binding to the ATP-binding site of IRAK4, Zimlovisertib prevents its autophosphorylation and subsequent kinase activity. This blockade of IRAK4 function effectively halts the downstream signaling cascade, leading to a reduction in the production of inflammatory cytokines.[3][7] Preclinical studies have demonstrated that inhibition of IRAK4 by Zimlovisertib reduces NF-κB activation.[8]

Quantitative Data

In Vitro Potency

| Parameter | Value | Assay System | Reference |

| IC50 (Cell-based) | 0.2 nM | Cellular Assay | [2][5][9] |

| IC50 (PBMC) | 2.4 nM | Peripheral Blood Mononuclear Cell Assay | [2][5][9] |

In Vivo Pharmacodynamics: Cytokine Inhibition

| Animal Model | Cytokine | Treatment | % Inhibition | Reference |

| Male Sprague-Dawley Rats | TNF-α | Zimlovisertib (0.3-30 mg/kg, oral) | Dose-dependent reduction | [2][5] |

Clinical Efficacy: Hidradenitis Suppurativa (Phase 2a)

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of Zimlovisertib (400 mg once daily) in adults with moderate to severe hidradenitis suppurativa over 16 weeks.[10][11][12]

| Endpoint | Zimlovisertib (n=47) | Placebo (n=48) | Difference in Percentage Points (90% CI) |

| HiSCR at Week 16 | 34.0% (16/47) | 33.3% (16/48) | 0.7 (-15.2 to 16.7) |

Clinical Efficacy: Rheumatoid Arthritis (Phase 2)

A phase 2 study randomized patients with moderate to severe active rheumatoid arthritis to receive Zimlovisertib (400 mg), tofacitinib (11 mg), a combination of both, or other treatments for 24 weeks. The primary endpoint was the change from baseline in DAS28-CRP at week 12.[7][13][14]

| Treatment Group | Mean Change from Baseline in DAS28-CRP at Week 12 (90% CI) | p-value vs. Tofacitinib |

| Zimlovisertib + Tofacitinib | -2.65 (-2.84 to -2.46) | 0.032 |

| Tofacitinib | -2.30 (-2.49 to -2.11) | - |

Pharmacokinetics

A Phase 1 study in healthy male participants revealed that Zimlovisertib has low absolute oral bioavailability.[6]

| Parameter | Value |

| Absolute Oral Bioavailability | 17.4% (90% CI: 14.1%, 21.5%) |

| Fraction Absorbed | 44% |

Experimental Protocols

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol is a representative example for determining the in vitro potency of an IRAK4 inhibitor.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Biotinylated substrate peptide (e.g., a peptide derived from a known IRAK4 substrate)

-

Test compound (e.g., Zimlovisertib)

-

Streptavidin-coated plates

-

Phospho-specific antibody for the substrate peptide

-

Europium-labeled secondary antibody

-

DELFIA® Enhancement Solution

-

Time-Resolved Plate Reader

Procedure:

-

Prepare Reagents:

-

Dilute recombinant IRAK4 enzyme to the desired concentration in kinase buffer.

-

Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase buffer.

-

Prepare a solution of ATP and biotinylated substrate peptide in kinase buffer.

-

-

Kinase Reaction:

-

Add the diluted test compound to the wells of a microplate.

-

Add the diluted IRAK4 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP/substrate solution to the wells.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the Europium-labeled secondary antibody.

-

After a final wash, add DELFIA® Enhancement Solution and measure the time-resolved fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular IRAK1 Activation Assay

This assay provides a more physiologically relevant measure of IRAK4 target engagement within a cellular context.[15][16]

Objective: To assess the ability of a test compound to inhibit IRAK4-dependent IRAK1 phosphorylation in cells.

Materials:

-

Human cell line expressing endogenous IRAK4 and IRAK1 (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

TLR agonist (e.g., R848 for TLR7/8)

-

Test compound (e.g., Zimlovisertib)

-

Lysis buffer

-

Antibodies for IRAK1 and phosphorylated IRAK1 (p-IRAK1)

-

Electrochemiluminescence (ECL)-based detection system (e.g., Meso Scale Discovery)

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Pre-treat the cells with a serial dilution of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and collect the lysates.

-

Determine the protein concentration of each lysate.

-

-

Detection of p-IRAK1:

-

Use an ECL-based immunoassay to quantify the levels of p-IRAK1 in the cell lysates. This typically involves a sandwich immunoassay format on a multi-well plate.

-

-

Data Analysis:

-

Normalize the p-IRAK1 signal to the total protein concentration.

-

Calculate the percentage of inhibition of IRAK1 phosphorylation for each compound concentration relative to the stimulated control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[9]

Objective: To assess the therapeutic effect of an IRAK4 inhibitor on the development and severity of arthritis.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Test compound (e.g., Zimlovisertib) formulated for oral administration

-

Calipers for paw thickness measurement

-

Histology equipment and reagents

Procedure:

-

Induction of Arthritis:

-

Prepare an emulsion of type II collagen and CFA.

-

On day 0, immunize mice with the collagen/CFA emulsion via intradermal injection at the base of the tail.

-

On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

-

-

Treatment:

-

Begin prophylactic or therapeutic treatment with the test compound (e.g., daily oral gavage) at a predetermined time point (e.g., starting from the day of the booster immunization).

-

Include a vehicle control group.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Measure paw thickness and assign a clinical score based on the degree of inflammation in each paw.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

-

Harvest paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.

-

-

Data Analysis:

-

Compare the mean clinical scores, paw thickness, cytokine levels, and histological scores between the treatment and vehicle control groups to determine the efficacy of the IRAK4 inhibitor.

-

Visualizations

TLR/IL-1R Signaling Pathway and Zimlovisertib's Point of Intervention

Caption: TLR/IL-1R signaling cascade and the inhibitory action of Zimlovisertib on IRAK4.

Experimental Workflow for IRAK4 Inhibitor Screening

Caption: A typical workflow for the discovery and development of an IRAK4 inhibitor.

Conclusion

Zimlovisertib is a potent and selective IRAK4 inhibitor that has demonstrated clear target engagement and downstream modulation of inflammatory pathways. While it did not meet its primary endpoint in a Phase 2a study for hidradenitis suppurativa, it showed promising results in combination with tofacitinib for the treatment of rheumatoid arthritis.[7][13][14] The preclinical data strongly support the rationale for targeting IRAK4 in TLR/IL-1R-driven diseases. Further investigation into the optimal patient populations, dosing regimens, and potential combination therapies will be crucial in defining the therapeutic potential of Zimlovisertib and other IRAK4 inhibitors. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance research in this promising area of drug development.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 4. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability of Zimlovisertib in Healthy Male Participants Using a 14C‐Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medpagetoday.com [medpagetoday.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. EULAR Abstract Archive [scientific.sparx-ip.net]

- 10. Brepocitinib, Zimlovisertib, and Ropsacitinib in Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. obgproject.com [obgproject.com]

- 13. Efficacy and Safety of Zimlovisertib, Ritlecitinib, and Tofacitinib, Alone and in Combination, in Patients With Moderate to Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medscape.com [medscape.com]

- 15. Pfizer hidradenitis suppurativa trial completion boosts shot at further study [clinicaltrialsarena.com]

- 16. maokangbio.com [maokangbio.com]

The Discovery and Synthesis of Zimlovisertib (PF-06650833): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[4] Zimlovisertib was developed by Pfizer through a fragment-based drug design approach to target the ATP-binding site of IRAK4, thereby blocking downstream inflammatory signaling.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Zimlovisertib.

Discovery and Structure-Activity Relationship (SAR)

The discovery of Zimlovisertib originated from a fragment-based screening of Pfizer's fragment library.[5][6] A micromolar hit was identified and subsequently optimized through iterative structure-based design, informed by co-crystal structures with IRAK4, to yield a clinical candidate with nanomolar potency.[5][6] The medicinal chemistry effort focused on enhancing potency, selectivity, and pharmacokinetic properties.[5]

Key insights from the structure-activity relationship (SAR) studies that guided the development of Zimlovisertib include:

-

Nonlinear Potency SAR with the Isoquinoline Ether Substituent: The potency of the molecule was found to be unexpectedly sensitive to the nature of the ether substituent on the isoquinoline core.[7][8]

-

Potency Enhancement by Fluorine Substitution: The introduction of a fluorine atom on the lactam ring led to a significant enhancement in potency.[7][8]

-

Stereochemical Preference: A slight potency preference was observed for the all-syn (2S,3S,4S) stereochemistry in the fluorine-substituted lactam.[7][8]

These SAR observations were rationalized through detailed structural biology and computational modeling, highlighting the importance of subtle conformational effects and specific interactions within the IRAK4 active site.[7]

Fragment-Based Drug Design Workflow

The discovery process for Zimlovisertib followed a typical fragment-based drug design workflow.

Chemical Synthesis

The chemical synthesis of Zimlovisertib, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general strategy is based on the coupling of two key building blocks: the substituted isoquinoline core and the functionalized pyrrolidinone moiety. The synthesis of related pyrazolopyrimidine IRAK4 inhibitors often involves cyclization and condensation reactions.[9]

Key Precursors:

-

A suitably substituted 7-methoxyisoquinoline-6-carboxamide derivative.

-

A chiral (2S,3S,4S)-3-ethyl-4-fluoro-2-(hydroxymethyl)-5-oxopyrrolidine synthon.

The synthesis would likely involve the formation of an ether linkage between the hydroxyl group of the pyrrolidinone fragment and the 1-position of the isoquinoline ring. The stereocenters in the pyrrolidinone ring are crucial for activity and are likely established through asymmetric synthesis or chiral resolution.

Biological Activity and Data

Zimlovisertib is a highly potent inhibitor of IRAK4 with excellent selectivity over other kinases. Its inhibitory activity has been characterized in various biochemical and cellular assays.

| Assay Type | Target/System | Endpoint | Zimlovisertib (PF-06650833) Potency | Reference |

| Biochemical Assay | Recombinant Human IRAK4 | IC50 | 0.3 nM | [10] |

| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 (R848-stimulated TNFα production) | 2.4 nM | |

| Whole Blood Assay | Human Whole Blood | IC50 (R848-stimulated TNFα production) | 8.8 nM | [11] |

| Kinase Selectivity | Panel of 278 kinases (200 nM) | % Inhibition | ~100% for IRAK4 | [12] |

Mechanism of Action and Signaling Pathway

Zimlovisertib exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4.[1] IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[2][3] Activated IRAK4 then phosphorylates and activates downstream IRAK family members (IRAK1/2), leading to the activation of TRAF6 and subsequent downstream signaling cascades, including the NF-κB and MAPK pathways.[13] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[1] By inhibiting IRAK4, Zimlovisertib effectively blocks this entire signaling cascade.[1]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by Zimlovisertib.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Cellular Targets and Downstream Effects of Zimlovisertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a key therapeutic target for a range of inflammatory and autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of the cellular targets of Zimlovisertib, its downstream signaling effects, and the methodologies used to characterize its activity. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Primary Cellular Target: IRAK4

The primary cellular target of Zimlovisertib is the serine/threonine-protein kinase IRAK4.[3] Zimlovisertib binds to the kinase domain of IRAK4, inhibiting its catalytic activity and thereby blocking downstream signaling cascades.[3]

Potency and Selectivity

Zimlovisertib is a highly potent inhibitor of IRAK4, with inhibitory concentrations in the low nanomolar range. Its selectivity has been assessed against a panel of other kinases.

| Target | Assay Type | IC50 (nM) | Notes |

| IRAK4 | Cell-free assay | 0.2[1][2] | |

| IRAK4 | PBMC assay | 2.4[2] | |

| IRAK1 | Kinome Scan (200 nM) | >70% inhibition | Greater than 70% inhibition observed. |

| MNK2 | Kinome Scan (200 nM) | >70% inhibition | Greater than 70% inhibition observed. |

| LRRK2 | Kinome Scan (200 nM) | >70% inhibition | Greater than 70% inhibition observed. |

| CLK4 | Kinome Scan (200 nM) | >70% inhibition | Greater than 70% inhibition observed. |

| CK1γ1 | Kinome Scan (200 nM) | >70% inhibition | Greater than 70% inhibition observed. |

| VEGF2R | Whole cell functional assay | No activity up to 30 µM | |

| hERG | Voltage clamp assay | 25% inhibition at 100 µM | |

| CYP1A2, 2C8, 2C9, 2D6, 3A4 | Human liver microsomes | <5% inhibition at 3 µM |

Downstream Signaling Pathways

Zimlovisertib's inhibition of IRAK4 primarily impacts the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. This pathway is crucial for the production of pro-inflammatory cytokines. A key downstream effector of this pathway is the transcription factor NF-κB. Additionally, evidence suggests a role for the p38 MAPK pathway.

TLR/IL-1R-MyD88-IRAK4-NF-κB Signaling Pathway

Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by interleukin-1, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. This phosphorylation event initiates a cascade that ultimately leads to the activation of the NF-κB transcription factor, which translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including TNF-α.[3] Zimlovisertib, by inhibiting IRAK4, prevents these downstream events.

Role of p38 MAPK Signaling

The activation of the IRAK4 signaling cascade can also lead to the activation of mitogen-activated protein kinases (MAPKs), including p38.[6] The p38 MAPK pathway can also contribute to the production of inflammatory cytokines. Inhibition of IRAK4 by Zimlovisertib has been shown to reduce the phosphorylation and activation of p38 MAPK.[7]

Clinical Trial Data

Zimlovisertib has been evaluated in clinical trials for several inflammatory conditions, including rheumatoid arthritis and hidradenitis suppurativa.

Rheumatoid Arthritis (Phase 2)

A Phase 2 study (NCT02992485) evaluated the efficacy and safety of Zimlovisertib in combination with other rheumatoid arthritis treatments.[4][8]

| Treatment Group | Mean Change from Baseline in DAS28-CRP (Week 12) | 90% Confidence Interval | P-value vs. Tofacitinib alone |

| Zimlovisertib + Tofacitinib | -2.65[3][8] | -2.84 to -2.46[3][8] | 0.032[3][8] |

| Tofacitinib alone | -2.30[3][8] | -2.49 to -2.11[3][8] | - |

| Zimlovisertib + Ritlecitinib | -2.35[3][8] | -2.54 to -2.15[3][8] | Not statistically significant |

Hidradenitis Suppurativa (Phase 2a)

A Phase 2a trial (NCT04092452) assessed the efficacy of Zimlovisertib in patients with moderate to severe hidradenitis suppurativa.[9]

| Treatment Group | Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16 |

| Zimlovisertib (400 mg) | 34.0% (16/47)[9] |

| Placebo | 33.3% (16/48)[9] |

Experimental Protocols

IRAK4 Enzymatic DELFIA Assay

This in vitro assay measures the enzymatic activity of IRAK4 and the inhibitory potential of compounds like Zimlovisertib. The assay utilizes the Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) platform.

Materials:

-

Human full-length IRAK4 enzyme

-

Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

-

Stop buffer (50 mM EDTA, pH 8)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-coated microplates

-

DELFIA Enhancement Solution

Protocol:

-

Prepare a 4X reaction cocktail containing the IRAK4 enzyme in 1X assay buffer.

-

Serially dilute Zimlovisertib or control compounds in DMSO and then in assay buffer.

-

Add the diluted compounds to the wells of a microplate.

-

Add the 4X IRAK4 reaction cocktail to the wells and incubate for 5 minutes at room temperature.

-

Prepare a 2X ATP/substrate cocktail by mixing ATP and the biotinylated peptide substrate in assay buffer.

-

Add the 2X ATP/substrate cocktail to initiate the kinase reaction.

-

Incubate the reaction plate at room temperature for 30-60 minutes.

-

Stop the reaction by adding the stop buffer.

-

Transfer a portion of the reaction mixture to a streptavidin-coated DELFIA plate containing wash buffer and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the Europium-labeled anti-phospho-substrate antibody diluted in an appropriate buffer and incubate for 30-60 minutes at room temperature.

-

Wash the plate again to remove unbound antibody.

-

Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.

-

Measure the time-resolved fluorescence using a suitable plate reader.

R848-Stimulated TNF-α Release in Human PBMCs

This cell-based assay is used to determine the potency of Zimlovisertib in a more physiologically relevant setting.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Zimlovisertib

-

R848 (Resiquimod), a TLR7/8 agonist

-

TNF-α ELISA kit

Protocol:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration.

-

Seed the PBMCs in a 96-well plate at a density of 5 x 10^5 cells/well.[10]

-

Prepare serial dilutions of Zimlovisertib in the cell culture medium.

-

Pre-treat the cells with the diluted Zimlovisertib or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with an optimal concentration of R848 (e.g., 1 µM) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value of Zimlovisertib by plotting the percentage of TNF-α inhibition against the log concentration of the compound.

Conclusion

Zimlovisertib is a potent and selective inhibitor of IRAK4 that effectively blocks the TLR/IL-1R signaling pathway, a key driver of inflammation. Its mechanism of action involves the inhibition of downstream NF-κB and p38 MAPK activation, leading to a reduction in the production of pro-inflammatory cytokines. While demonstrating a clear mechanism of action and preclinical efficacy, its clinical development has faced challenges, highlighting the complexity of translating potent enzymatic inhibition into clinical benefit for all inflammatory conditions. This guide provides a detailed overview of the cellular and molecular pharmacology of Zimlovisertib, offering valuable information for researchers in the field of immunology and drug development.

References

- 1. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. Zimlovisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pfizer.com [pfizer.com]

- 5. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and Safety of Zimlovisertib, Ritlecitinib, and Tofacitinib, Alone and in Combination, in Patients With Moderate to Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfizer.com [pfizer.com]

- 10. researchgate.net [researchgate.net]

Zimlovisertib: A Technical Guide for Basic Research in Innate Immunity

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given IRAK4's central role in innate immunity, zimlovisertib serves as a critical tool for investigating the signaling pathways that govern inflammatory responses. This document details its mechanism of action, quantitative profile, and provides comprehensive experimental protocols for its application in basic research.

Introduction: IRAK4 as a Master Regulator of Innate Immunity

The innate immune system relies on the recognition of conserved molecular patterns associated with pathogens (PAMPs) and cellular damage (DAMPs) by pattern recognition receptors, such as Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] IRAK4 is a serine/threonine kinase that functions as a crucial upstream signaling node immediately downstream of these receptors.[2][3] It is indispensable for signal transduction, possessing both kinase and scaffolding functions essential for the assembly of the Myddosome signaling complex.[2][4][5][6] Activation of IRAK4 initiates a cascade that leads to the activation of key transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[2][7] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases.[1][2] Zimlovisertib was developed by Pfizer as a selective, orally active small molecule inhibitor of IRAK4's kinase activity to explore the therapeutic potential of targeting this pathway.[8][9][10]

Mechanism of Action of Zimlovisertib

Zimlovisertib is a potent, reversible inhibitor that targets the ATP-binding site of IRAK4.[9][11] By inhibiting the kinase activity of IRAK4, zimlovisertib prevents the phosphorylation and subsequent activation of downstream substrates, primarily IRAK1.[3][12] This disruption of the signaling cascade effectively blocks the activation of TRAF6 and the subsequent engagement of the NF-κB and MAPK pathways.[2] The ultimate consequence is a significant, dose-dependent reduction in the transcription and secretion of key pro-inflammatory mediators, including TNFα, IL-6, and IFNα.[3][13]

References

- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Zimlovisertib - Pfizer - AdisInsight [adisinsight.springer.com]

- 11. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability of Zimlovisertib in Healthy Male Participants Using a 14 C-Microtracer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. selleckchem.com [selleckchem.com]

Preclinical Profile of Zimlovisertib: A Deep Dive into its Anti-Inflammatory Effects

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally active small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[4] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-inflammatory effects of Zimlovisertib, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Targeting the Myddosome Signaling Complex

Zimlovisertib exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4.[1][2] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome.[5] IRAK4 is a crucial component of this complex and, upon activation, phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6][7] These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[4][8] By inhibiting IRAK4, Zimlovisertib effectively blocks this signaling cascade at a critical upstream point, thereby preventing the production of key inflammatory mediators.[1]

Figure 1: Simplified schematic of the TLR/IL-1R signaling pathway and the inhibitory action of Zimlovisertib.

Quantitative In Vitro Anti-Inflammatory Activity

Zimlovisertib has demonstrated potent inhibitory activity in a variety of in vitro cellular assays, effectively suppressing the production of pro-inflammatory cytokines from human primary cells.

| Assay Type | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |

| Cytokine Release | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α | 2.4 | [2] |

| Cytokine Release | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α | 8.8 | [1] |

| Enzyme Inhibition | Recombinant Human IRAK4 | - | Kinase Activity | 0.2 | [2] |

| Cytokine Release | Human Macrophages | Anti-citrullinated protein antibody (ACPA) immune complexes | TNF-α | ~100 (effective concentration) | [1] |

| Cytokine Release | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | TLR ligands | IL-6, IL-8, MMPs | ~100 (effective concentration) | [1] |

Quantitative In Vivo Anti-Inflammatory Efficacy

Preclinical studies in rodent models of inflammatory diseases have confirmed the in vivo anti-inflammatory effects of Zimlovisertib.

| Animal Model | Species | Endpoint | Dosing Regimen | Result | Reference |

| LPS-Induced Inflammation | Rat | Plasma TNF-α | 0.3 - 30 mg/kg, single oral dose | Dose-dependent inhibition of TNF-α | [2] |

| Collagen-Induced Arthritis (CIA) | Rat | Paw Swelling | 3 mg/kg, twice daily | Significant reduction in paw volume | [1] |

| Pristane-Induced Lupus | Mouse | Serum anti-dsDNA antibodies | Administered in chow from weeks 8-20 | Reduced circulating autoantibody levels | [1][9] |

| MRL/lpr Mouse Model of Lupus | Mouse | Circulating autoantibodies | Not specified | Reduced circulating autoantibody levels | [1][10] |

Detailed Experimental Protocols

In Vitro Assays

1. R848-Stimulated TNF-α Release in Human PBMCs [11]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Zimlovisertib or vehicle (DMSO) for 1 hour.

-

Stimulation: R848, a TLR7/8 agonist, is added to the wells at a final concentration of 1 µM to stimulate TNF-α production.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Endpoint Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro R848-stimulated TNF-α release assay.

In Vivo Models

1. Rat Collagen-Induced Arthritis (CIA) Model [1][12][13]

-

Animals: Male Lewis rats, 8-10 weeks old, are used for this model.

-

Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) via intradermal injection at the base of the tail. On day 7, a booster injection of the same emulsion is administered.

-

Treatment: Zimlovisertib (e.g., 3 mg/kg) or vehicle is administered orally twice daily, starting from the day of the booster injection and continuing for the duration of the study.

-

Clinical Assessment: The severity of arthritis is assessed daily by measuring the paw volume using a plethysmometer. A clinical score is also assigned to each paw based on the degree of erythema and swelling.

-

Endpoint Analysis: At the end of the study (e.g., day 17), animals are euthanized, and paws are collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Serum can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

2. MRL/lpr Mouse Model of Lupus [1][6][14][15]

-

Animals: Female MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used.

-

Treatment: Treatment with Zimlovisertib, typically administered in the chow, is initiated at an age when the disease is not yet fully established (e.g., 8-12 weeks of age) and continues for a specified period (e.g., until 20 weeks of age).

-

Monitoring: Body weight and general health are monitored regularly. Urine is collected periodically to assess proteinuria, a marker of kidney damage.

-

Endpoint Analysis: At the end of the study, blood is collected to measure serum levels of autoantibodies, such as anti-double-stranded DNA (anti-dsDNA) and anti-ribonucleoprotein (anti-RNP) antibodies, by ELISA. Kidneys are harvested for histopathological examination to evaluate the severity of glomerulonephritis. Spleens may also be weighed as an indicator of splenomegaly.

Conclusion

The preclinical data for Zimlovisertib strongly support its potent and selective anti-inflammatory activity. Through the inhibition of IRAK4, a key kinase in TLR and IL-1R signaling, Zimlovisertib effectively suppresses the production of pro-inflammatory cytokines in vitro and demonstrates efficacy in multiple rodent models of inflammatory and autoimmune diseases. The detailed methodologies and quantitative data presented in this whitepaper provide a solid foundation for further investigation and clinical development of Zimlovisertib as a promising therapeutic agent for a range of inflammatory disorders.

References

- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 7. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 11. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. inotiv.com [inotiv.com]

Zimlovisertib: A Deep Dive into its Impact on Cytokine Expression and Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimlovisertib (PF-06650833) is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical chokepoint for innate immunity and pro-inflammatory cytokine production. This technical guide provides an in-depth analysis of Zimlovisertib's mechanism of action, its quantifiable effects on key inflammatory cytokines, and detailed experimental protocols for assessing its activity. The information presented herein is intended to support further research and development of IRAK4 inhibitors as a therapeutic strategy for a range of inflammatory and autoimmune diseases.

Introduction to Zimlovisertib and its Target: IRAK4

Zimlovisertib is an orally active inhibitor of IRAK4, a serine/threonine kinase that plays a pivotal role in the innate immune system. IRAK4 is a key component of the Myddosome, a signaling complex that forms downstream of TLRs and IL-1Rs upon ligand binding. Activation of IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors, in turn, drive the expression of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

By inhibiting the kinase activity of IRAK4, Zimlovisertib effectively blocks this inflammatory cascade at a critical upstream juncture. This mechanism of action has positioned Zimlovisertib and other IRAK4 inhibitors as promising therapeutic candidates for various autoimmune and inflammatory conditions, such as rheumatoid arthritis and hidradenitis suppurativa.

Quantitative Effects of Zimlovisertib on Cytokine Expression

Zimlovisertib has demonstrated potent inhibition of IRAK4 kinase activity and subsequent cytokine release in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of Zimlovisertib

| Assay Type | Cell Type/System | Stimulant | Measured Endpoint | IC50 / EC50 | Citation |

| Cell-based Assay | Not Specified | Not Specified | IRAK4 Inhibition | 0.2 nM | |

| PBMC Assay | Human Peripheral Blood Mononuclear Cells | R848 (TLR7/8 agonist) | TNF-α Release | 2.4 nM | |

| Whole Blood Assay | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α Release | 8.8 nM |

Table 2: In Vivo Efficacy of Zimlovisertib in a Rat Model of Inflammation

| Animal Model | Treatment | Stimulant | Measured Endpoint | Outcome | Citation |

| Male Sprague-Dawley Rats | Zimlovisertib (0.3-30 mg/kg, oral) | Lipopolysaccharide (LPS) | Plasma TNF-α levels | Significant, dose-dependent inhibition of LPS-induced TNF-α. |

Table 3: Representative Inhibitory Activity of IRAK4 Inhibitors on IL-1β and IL-6

Data for other selective IRAK4 inhibitors are presented here as representative examples due to the limited publicly available data for Zimlovisertib on these specific cytokines.

| Inhibitor | Cell Type | Stimulant | Cytokine Inhibited | Approximate % Inhibition | Citation |

| BAY1834845 & BAY1830839 | Human Whole Blood | LPS | IL-1β | 50-80% | |

| BAY1834845 & BAY1830839 | Human Whole Blood | LPS | IL-6 | 50-80% |

Signaling Pathways Modulated by Zimlovisertib

Zimlovisertib's primary mechanism of action is the inhibition of IRAK4 kinase activity, which disrupts the downstream signaling cascades that lead to pro-inflammatory cytokine gene expression. The following diagrams illustrate the key pathways affected.

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by Zimlovisertib.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro activity of IRAK4 inhibitors like Zimlovisertib.

Whole Blood Assay for Cytokine Inhibition

This assay measures the ability of a compound to inhibit the production of cytokines in a physiologically relevant matrix.

Caption: Experimental Workflow for the Whole Blood Cytokine Inhibition Assay.

Detailed Steps:

-

Blood Collection: Draw fresh human venous blood into sterile tubes containing sodium heparin as an anticoagulant.

-

Compound Preparation: Prepare a serial dilution of Zimlovisertib in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced effects.

-

Pre-incubation: In a 96-well plate, add the appropriate volume of diluted Zimlovisertib or vehicle control (DMSO) to the wells. Add the whole blood to each well and pre-incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Prepare a stock solution of a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), in sterile phosphate-buffered saline (PBS). Add the TLR agonist to the wells to achieve the desired final concentration (e.g., 100 ng/mL for LPS, 1 µM for R848).

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.

-

Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

-

Cytokine Analysis: Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma samples using a validated Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay platform.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of Zimlovisertib relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Inhibition Assay

This assay provides a more defined system by using isolated immune cells.

Caption: Experimental Workflow for the PBMC Cytokine Inhibition Assay.

Detailed Steps:

-

PBMC Isolation: Isolate PBMCs from fresh human blood collected in heparinized tubes using density gradient centrifugation with a medium such as Ficoll-Paque.

-

Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Assay Setup: Plate the PBMCs in a 96-well tissue culture plate at a density of approximately 2 x 10^5 cells per well.

-

Compound Treatment and Stimulation: Follow the same steps for compound pre-incubation, TLR agonist stimulation, and incubation as described in the whole blood assay protocol (Section 4.1).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Analysis and Data Analysis: Analyze the cytokine levels in the supernatant and calculate IC50 values as described in the whole blood assay protocol (Section 4.1).

Conclusion

Zimlovisertib is a potent and selective inhibitor of IRAK4 that effectively suppresses the production of key pro-inflammatory cytokines by blocking the TLR and IL-1R signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on IRAK4 inhibitors. Further investigation into the clinical efficacy of Zimlovisertib and its impact on a broader range of cytokines in patient populations will be crucial in fully elucidating its therapeutic potential for treating inflammatory and autoimmune diseases.

Technical Whitepaper: The Role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Hidradenitis Suppurativa and the Therapeutic Potential of Zimlovisertib

Abstract

Hidradenitis Suppurativa (HS) is a chronic, debilitating inflammatory skin disease with significant unmet medical needs. The pathophysiology is complex, but growing evidence points to the dysregulation of innate immune pathways, particularly the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase that serves as a central node in these pathways, making it a compelling therapeutic target. Studies have confirmed that IRAK4 is overexpressed in the lesional skin of HS patients, correlating with disease severity.[1][2] Zimlovisertib (PF-06650833), a potent and selective oral inhibitor of IRAK4, was developed to block this pro-inflammatory signaling.[3][4] This whitepaper provides an in-depth technical guide on the role of the IRAK4 pathway in HS, the mechanism of Zimlovisertib, and a review of its clinical investigation, including detailed experimental protocols and quantitative data.

The Pathophysiological Role of IRAK4 in Hidradenitis Suppurativa

Hidradenitis Suppurativa is characterized by painful, deep-seated inflammatory nodules, abscesses, and draining tunnels, typically in intertriginous skin areas.[5] The pathogenesis involves follicular occlusion followed by an aberrant inflammatory response. A key driver of this inflammation is the activation of the IL-1R/TLR signaling pathway.[6][7][8]

Upon ligand binding (e.g., bacterial components for TLRs or IL-1 cytokines for IL-1R), these receptors recruit the adaptor protein MyD88. This leads to the recruitment and activation of IRAK4, which is the primary and indispensable kinase in the cascade.[9][10] Activated IRAK4 phosphorylates IRAK1, initiating a series of downstream events that culminate in the activation of transcription factors such as NF-κB and AP-1.[9] These factors drive the transcription and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators that sustain the chronic inflammatory state seen in HS.

Preclinical evidence strongly supports this pathway's involvement. A noninterventional study found that IRAK4 protein levels were significantly elevated in lesional skin from HS patients compared to non-lesional tissue.[1][2] This overexpression was also found to correlate with increased disease severity and the upregulation of multiple inflammatory mediators.[1][2]

IRAK4 Signaling Pathway Diagram

The following diagram illustrates the central role of IRAK4 in mediating pro-inflammatory signals in Hidradenitis Suppurativa.

Zimlovisertib (PF-06650833): A Selective IRAK4 Kinase Inhibitor

Zimlovisertib is a potent, selective, and orally active small molecule inhibitor designed to target the kinase activity of IRAK4.[3][4][9] By binding to the ATP-binding site of IRAK4, Zimlovisertib prevents the autophosphorylation and subsequent activation of the kinase, thereby halting the downstream signaling cascade. This mechanism is intended to reduce the production of inflammatory cytokines that drive HS pathology.

Potency and Selectivity of Zimlovisertib

In vitro and cellular assays have demonstrated Zimlovisertib's high potency against IRAK4. Its selectivity is a key attribute, minimizing off-target effects.

| Assay Type | Target/System | IC50 Value | Reference |

| Enzyme Assay | Recombinant Human IRAK4 | 0.2 nM | [4] |

| Cellular Assay | R848-stimulated TNFα in human PBMCs | 2.4 nM | [3][11] |

Table 1: In Vitro and Cellular Potency of Zimlovisertib.

Mechanism of Action Diagram

The diagram below illustrates how Zimlovisertib intervenes in the inflammatory pathway by specifically inhibiting IRAK4.

Clinical Investigation of Zimlovisertib in Hidradenitis Suppurativa

Zimlovisertib was evaluated in a Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial in adults with moderate to severe HS (Study C2501007).[12] The study aimed to assess the efficacy and safety of Zimlovisertib compared to a placebo over a 16-week period.[13]

Efficacy Results

The primary endpoint was the proportion of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16. The HiSCR is defined as at least a 50% reduction in the total count of abscesses and inflammatory nodules (AN count), with no increase in the number of abscesses or draining fistulae from baseline.[14][15]

The study results showed that Zimlovisertib did not meet the primary endpoint, as there was no statistically significant difference in the HiSCR rate between the treatment and placebo groups.[13][16]

| Treatment Arm | N | HiSCR Responders at Week 16 | HiSCR Rate | Difference vs. Placebo (90% CI) |

| Zimlovisertib (400 mg QD) | 47 | 16 | 34.0% | 0.7% (-15.2 to 16.7) |

| Placebo | 48 | 16 | 33.3% | N/A |

Table 2: Primary Efficacy Endpoint (HiSCR) at Week 16 in the Phase 2a HS Study.[12][13][16]

Safety and Tolerability

Treatment-emergent adverse events (TEAEs) occurred more frequently in the Zimlovisertib group compared to the placebo group. Most TEAEs were considered mild.

| Group | N | Participants with ≥1 TEAE | Rate of TEAEs |

| Zimlovisertib (400 mg QD) | 47 | 26 | 55.3% |

| Placebo | 48 | 23 | 47.9% |

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs).[13][16]

The most common TEAEs included infections, skin disorders, and gastrointestinal symptoms.[13] Two participants in the Zimlovisertib group experienced serious adverse events (bacterial infection/cellulitis and suicidal ideation/spontaneous miscarriage).[12] Based on these results, the study did not confirm a clinical benefit for selective IRAK4 inhibition with Zimlovisertib in this patient population.[13]

Key Experimental Protocols

Protocol: In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of a compound like Zimlovisertib against IRAK4. This is a generalized protocol based on common industry practices.[10][17][18]

Objective: To measure the IC50 value of a test compound against recombinant human IRAK4.

Materials:

-

Recombinant Human IRAK4 Enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[10]

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

ATP (at a concentration near the Kₘ for IRAK4, e.g., ~600 µM)[19]

-

Test Compound (e.g., Zimlovisertib) serially diluted in DMSO

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)[10]

-

384-well assay plates

-

Multimode plate reader capable of luminescence detection

Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the IRAK4 enzyme to the desired working concentration (e.g., 5-10 nM) in the pre-chilled Kinase Buffer.

-

Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in Kinase Buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted IRAK4 enzyme to each well containing the test compound and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated by IRAK4 into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Hidradenitis Suppurativa Clinical Response (HiSCR) Assessment

This protocol describes the standardized clinical endpoint used in HS trials.[5][14][15][20]

Objective: To determine if a patient has achieved a clinically meaningful response to therapy at a specific time point (e.g., Week 16) compared to baseline.

Materials:

-

Patient Case Report Form (CRF)

-

Trained Clinical Assessor (e.g., Dermatologist)

-

Lesion counting tools (if required)

Methodology:

-

Baseline Assessment (Visit 1 / Day 0):

-

The assessor performs a full-body examination of all anatomical areas typically affected by HS.

-

Count and record the total number of abscesses (A) .

-

Count and record the total number of inflammatory nodules (N) .

-

Calculate the baseline AN Count (AN_baseline = A_baseline + N_baseline).

-

Count and record the total number of draining fistulae (tunnels, DF) .

-

-

Follow-up Assessment (e.g., Week 16):

-

The assessor, ideally blinded to the treatment allocation, repeats the full-body examination.

-

Count and record the current number of abscesses (A_followup).

-

Count and record the current number of inflammatory nodules (N_followup).

-

Calculate the follow-up AN Count (AN_followup = A_followup + N_followup).

-

Count and record the current number of draining fistulae (DF_followup).

-

-

HiSCR Determination:

-

A patient is classified as a "Responder" if ALL THREE of the following criteria are met:

-

≥ 50% reduction in AN count: AN_followup ≤ 0.5 * AN_baseline

-

No increase in abscess count: A_followup ≤ A_baseline

-

No increase in draining fistula count: DF_followup ≤ DF_baseline

-

-

If any one of these criteria is not met, the patient is classified as a "Non-Responder".

-

HiSCR Assessment Workflow

Conclusion and Future Directions

The rationale for targeting IRAK4 in Hidradenitis Suppurativa is strongly supported by preclinical data demonstrating its overexpression and central role in the inflammatory cascade.[1][2][8] However, the Phase 2a clinical trial of Zimlovisertib, a potent and selective IRAK4 inhibitor, did not demonstrate a significant clinical benefit over placebo as measured by the HiSCR endpoint.[12][13]

This disconnect between a compelling biological hypothesis and a negative clinical outcome raises several important questions for future research. Potential factors could include the specific characteristics of the molecule, the dose selected, the duration of treatment, the heterogeneity of the HS patient population, or the possibility that the IRAK4 pathway, while involved, may not be the dominant driver of disease in all patients or can be bypassed by other inflammatory signals.

Despite the Zimlovisertib results, targeting the IRAK4 node remains an area of interest. Alternative therapeutic strategies, such as targeted protein degradation (e.g., the IRAK4 degrader KT-474), are also under investigation and may offer a different pharmacological profile by removing the entire protein scaffold rather than just inhibiting its kinase function.[2][6][7] Further research is necessary to fully elucidate the therapeutic potential of modulating the IRAK4 pathway in Hidradenitis Suppurativa and to identify patient populations that may benefit most from such targeted therapies.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. IRAK4 Is Overexpressed in Hidradenitis Suppurativa Skin and Correlates with Inflammatory Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Overview and comparison of the clinical scores in hidradenitis suppurativa: A real-life clinical data [frontiersin.org]

- 6. irak4-targeting-a-breakthrough-approach-to-combat-hidradenitis-suppurativa - Ask this paper | Bohrium [bohrium.com]

- 7. IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 10. promega.com [promega.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pfizer.com [pfizer.com]

- 13. Brepocitinib, Zimlovisertib, and Ropsacitinib in Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New treatments and new assessment instruments for Hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HiSCR (Hidradenitis Suppurativa Clinical Response): a novel clinical endpoint to evaluate therapeutic outcomes in patients with hidradenitis suppurativa from the placebo‐controlled portion of a phase 2 adalimumab study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. obgproject.com [obgproject.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Zimlovisertib In Vitro Assay for Primary Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zimlovisertib (PF-06650833) is a potent, selective, and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine-protein kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[3][4] By binding to and blocking the kinase activity of IRAK4, Zimlovisertib effectively inhibits the downstream activation of Nuclear Factor-kappa B (NF-κB) signaling, leading to a decrease in the production of inflammatory cytokines.[3] This mechanism makes Zimlovisertib a subject of investigation for treating various inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus.[1][5]

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of Zimlovisertib in primary human peripheral blood mononuclear cells (PBMCs). The assay measures the dose-dependent inhibition of cytokine production following stimulation of the TLR7 pathway.

Zimlovisertib Signaling Pathway

Zimlovisertib targets IRAK4, a key kinase in the MyD88-dependent signaling cascade. This pathway is initiated by the activation of TLRs or IL-1Rs. Upon activation, the receptor recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1, leading to a downstream cascade that results in the activation of the NF-κB transcription factor and the subsequent expression of pro-inflammatory cytokines. Zimlovisertib exerts its anti-inflammatory effect by directly inhibiting the kinase activity of IRAK4, thereby blocking this entire signaling cascade.[3][6]

Quantitative Data